

# The Synthetic Versatility of N-Tosylaziridines: A Technical Guide to Key Reactions

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## Compound of Interest

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**N-Tosylaziridines** have emerged as powerful and versatile building blocks in modern organic synthesis. The inherent ring strain of the three-membered aziridine ring, coupled with the electron-withdrawing nature of the N-tosyl group, renders them highly susceptible to a variety of regio- and stereoselective transformations.<sup>[1][2][3]</sup> This reactivity profile has established **N-tosylaziridines** as valuable intermediates in the synthesis of complex nitrogen-containing molecules, including amino alcohols, diamines, and various heterocyclic scaffolds that are often found in biologically active compounds and pharmaceuticals.<sup>[4][5]</sup> This technical guide provides an in-depth overview of the core reactions involving **N-tosylaziridines**, with a focus on their synthesis, nucleophilic ring-opening, and cycloaddition reactions. Detailed experimental protocols and quantitative data are presented to facilitate their practical application in the laboratory.

## Synthesis of N-Tosylaziridines

The efficient preparation of **N-tosylaziridines** is crucial for their utilization in synthetic chemistry. Several methods have been developed, with two prominent approaches being the direct aziridination of alkenes and the cyclization of 2-amino alcohols.

## Zirconooxaziridine-Catalyzed Aziridination of Alkenes

A modern and effective method for the synthesis of **N-tosylaziridines** involves the zirconooxaziridine-promoted aziridination of alkenes using Chloramine-T as the nitrogen

source.[4][6][7][8] This reaction proceeds with high yields, diastereoselectivities, and stereospecificity for a wide range of substituted alkenes, including unactivated ones.[4][6][7][8] The proposed mechanism involves the formation of a zirconooxaziridine complex as the active catalyst, which then transfers the "NTs" group to the alkene in a concerted, nitrene-free pathway.[4][6]

#### Quantitative Data for Zirconium-Catalyzed Aziridination:

Entry	Alkene Substrate	Product	Yield (%)	Diastereomeric Ratio (trans:cis)
1	1-Hexene	2-Butyl-1-tosylaziridine	89	-
2	Styrene	2-Phenyl-1-tosylaziridine	95	-
3	trans-4-Octene	trans-2,3-Dibutyl-1-tosylaziridine	85	>99:1
4	cis-4-Octene	cis-2,3-Dibutyl-1-tosylaziridine	82	1:>99
5	$\alpha$ -Methylstyrene	2-Methyl-2-phenyl-1-tosylaziridine	78	-

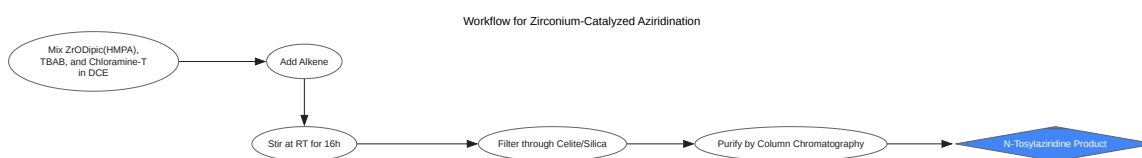
Data compiled from studies on zirconooxaziridine-catalyzed aziridination.[6]

#### Experimental Protocol: General Procedure for Zirconium-Catalyzed Aziridination of Alkenes[9]

- In a 20 mL vial, combine ZrODipic(HMPA) (0.001 mmol, 1 mol%), tetrabutylammonium bromide (TBAB, 0.0075 mmol, 7.5 mol%), and Chloramine-T (0.3 mmol, 3 equiv.) in 1,2-dichloroethane (DCE, 1 mL, 0.1 M).
- Stir the mixture for 5 minutes at room temperature.
- Add the alkene (0.1 mmol, 1 equiv.) to the reaction mixture.

- Stir the reaction vigorously at room temperature for 16 hours or until the alkene is consumed as monitored by Thin Layer Chromatography (TLC).
- Filter the crude mixture through a pad of 1:1 celite and silica gel, washing with dichloromethane.
- Purify the crude product by silica gel column chromatography to afford the desired **N-tosylaziridine**.

Reaction Workflow for Zirconium-Catalyzed Aziridination:



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Caption: A generalized workflow for the synthesis of **N-tosylaziridines** via zirconium-catalyzed aziridination of alkenes.

## One-Pot Synthesis from 2-Amino Alcohols

An alternative and often complementary approach is the direct, one-pot conversion of 2-amino alcohols to **N-tosylaziridines**.<sup>[1]</sup> This method involves the tosylation of both the amino and hydroxyl groups, followed by an in-situ base-mediated intramolecular cyclization (1,3-elimination).<sup>[1]</sup> The choice of base and solvent system is critical and depends on the substitution pattern of the amino alcohol.

Quantitative Data for One-Pot Synthesis from 2-Amino Alcohols:

Entry	Amino Alcohol	Base/Solvent	Yield (%)
1	(S)-Alaninol	K <sub>2</sub> CO <sub>3</sub> / Acetonitrile	85
2	(S)-Valinol	K <sub>2</sub> CO <sub>3</sub> / Acetonitrile	92
3	(S)-Leucinol	K <sub>2</sub> CO <sub>3</sub> / Acetonitrile	95
4	(S)-Phenylalaninol	K <sub>2</sub> CO <sub>3</sub> / Acetonitrile	90
5	Aminoethanol	KOH / H <sub>2</sub> O/CH <sub>2</sub> Cl <sub>2</sub>	88

Data compiled from studies on the one-pot synthesis of **N-tosylaziridines** from 2-amino alcohols.[1]

Experimental Protocol: Synthesis of (S)-2-isobutyl-1-tosylaziridine from (S)-Leucinol[1]

- To a stirred mixture of (S)-leucinol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
- Stir the reaction mixture for 6 hours at room temperature.
- Add toluene (5 mL) to the mixture and filter off the solid inorganic salts.
- Evaporate the solvents under reduced pressure to yield the crude **N-tosylaziridine**, which can be further purified by chromatography if necessary.

## Nucleophilic Ring-Opening Reactions

The high reactivity of **N-tosylaziridines** towards nucleophiles is a cornerstone of their synthetic utility.[3][5][10] The ring-opening is typically a highly regioselective S(N)2-type process, where the nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the formation of a  $\beta$ -functionalized sulfonamide. The regioselectivity is influenced by steric and electronic factors of the aziridine substrate.

### *Zinc(II) Halide-Mediated Ring-Opening*

Zinc(II) halides are effective reagents for the regioselective ring-opening of **N-tosylaziridines** with halide nucleophiles ( $\text{Cl}^-$ ,  $\text{Br}^-$ ,  $\text{I}^-$ ).<sup>[11][12]</sup> The reaction proceeds smoothly to afford  $\beta$ -halo N-tosyl amines in excellent yields.<sup>[11]</sup> For asymmetrically substituted aziridines, the halide preferentially attacks the less substituted carbon. However, with substrates like 2-phenyl-N-tosylaziridine, the attack occurs at the benzylic position.

Quantitative Data for Zinc(II) Halide-Mediated Ring-Opening:

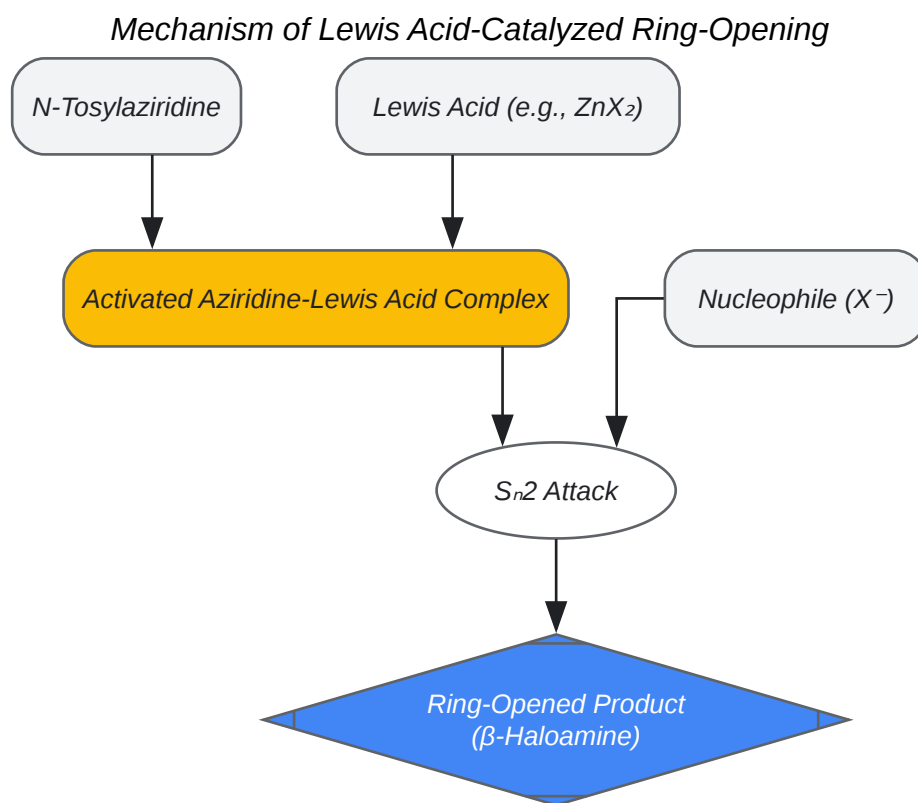
Entry	Aziridine	$\text{ZnX}_2$	Major Regioisomer	Yield (%)	Regioisomeric Ratio
1	2-Phenyl-N-tosylaziridine	$\text{ZnCl}_2$	2-Chloro-2-phenyl-N-tosylethylamine	92	>99:1
2	2-Phenyl-N-tosylaziridine	$\text{ZnBr}_2$	2-Bromo-2-phenyl-N-tosylethylamine	94	>99:1
3	2-Phenyl-N-tosylaziridine	$\text{ZnI}_2$	2-Iodo-2-phenyl-N-tosylethylamine	95	>99:1
4	2-Ethyl-N-tosylaziridine	$\text{ZnI}_2$	2-Iodo-N-tosyl-1-butylamine	56	>99:1
5	2-Benzyl-N-tosylaziridine	$\text{ZnBr}_2$	1-Bromo-3-phenyl-N-tosyl-2-propylamine	73	18:82

Data compiled from studies on the Zn(II) halide-mediated ring-opening of **N-tosylaziridines**.<sup>[11]</sup>

*Experimental Protocol: General Procedure for Ring-Opening with Zinc(II) Halides*[\[11\]](#)[\[12\]](#)

- Reflux a suspension of anhydrous zinc dihalide (0.73 mmol) in anhydrous dichloromethane (2.0 mL) for 5 minutes under a nitrogen atmosphere.
- Slowly add a solution of the **N-tosylaziridine** (0.365 mmol) in anhydrous dichloromethane (2.0 mL) with stirring.
- Reflux the resulting mixture until the starting material is completely consumed (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride (2.0 mL).
- Extract the mixture with dichloromethane.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield the  $\beta$ -halo amine.

*Proposed Mechanism for Ring-Opening:*



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Caption: Lewis acid activation of the aziridine ring followed by nucleophilic attack.

## Silver(I)-Catalyzed Ring-Opening with Heteroatom Nucleophiles

Silver(I) salts, such as  $[Ag(COD)_2]PF_6$ , catalyze the regioselective ring-opening of **N-tosylaziridines** with a variety of S-, O-, and N-nucleophiles, including thiols, alcohols, and amines.<sup>[13]</sup> This methodology provides a versatile route to a range of  $\beta$ -functionalized sulfonamides.

## [3+2] Cycloaddition Reactions

**N-Tosylaziridines** can also participate in cycloaddition reactions, serving as three-atom components for the construction of five-membered rings. A notable example is the iodide-mediated [3+2] cycloaddition with  $\alpha,\beta$ -unsaturated ketones to synthesize N-tosylpyrrolidines. [\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

## Iodide-Mediated [3+2] Cycloaddition with $\alpha,\beta$ -Unsaturated Ketones

This reaction, promoted by lithium iodide (LiI) or tetra-*n*-butylammonium iodide (TBAI), proceeds under mild conditions to afford N-tosylpyrrolidines in high yields.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) The reaction is particularly useful for constructing pyrrolidines with quaternary carbon centers.[\[14\]](#)[\[15\]](#)[\[16\]](#) The proposed mechanism involves an initial iodide-induced ring-opening of the **N-tosylaziridine** to generate a reactive acyclic anion intermediate.[\[14\]](#)[\[15\]](#) This intermediate then undergoes a conjugate addition to the  $\alpha,\beta$ -unsaturated ketone, followed by an intramolecular cyclization to furnish the pyrrolidine ring.[\[14\]](#)[\[15\]](#)

Quantitative Data for Iodide-Mediated [3+2] Cycloaddition:

Entry	$\alpha,\beta$ -Unsaturated Ketone	N-Tosylaziridine	Product	Yield (%)
1	Methyl vinyl ketone	Unsubstituted	1-Tosyl-3-acetylpyrrolidine	85
2	Cyclohexenone	Unsubstituted	Octahydro-1-tosyl-2H-isoindol-3a-ol	78
3	Chalcone	Unsubstituted	1-Tosyl-3-benzoyl-4-phenylpyrrolidine	92
4	3-Methyl-2-cyclohexenone	Unsubstituted	3a-Methyl-octahydro-1-tosyl-2H-isoindol-3a-ol	88

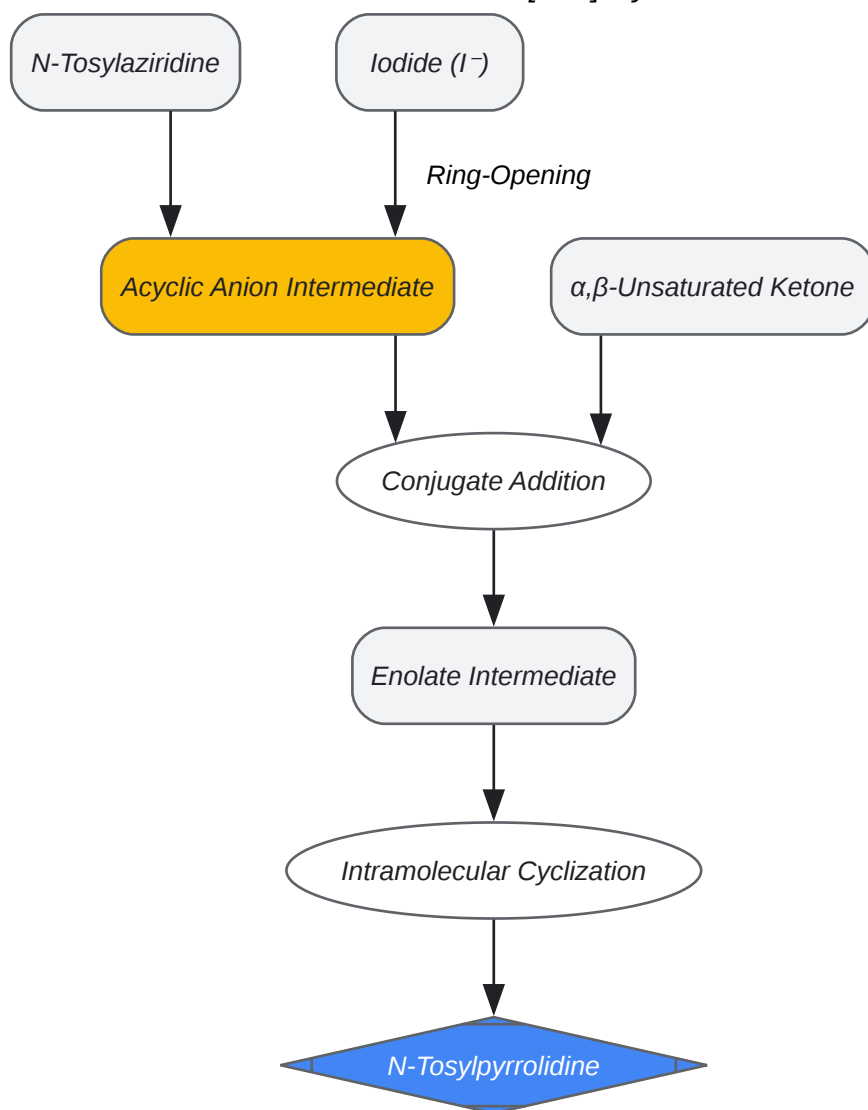


Data compiled from a study on iodide-mediated [3+2] cycloaddition reactions.[\[17\]](#)

Experimental Protocol: General Procedure for Iodide-Mediated [3+2] Cycloaddition[\[17\]](#)

- To a solution of lithium iodide (1.2 equiv.) in 1,2-dimethoxyethane (DME), add **N-tosylaziridine** (2.0 equiv.) at room temperature.
- Stir the mixture for 10 minutes.
- Add the  $\alpha,\beta$ -unsaturated carbonyl compound in DME dropwise.
- Stir the reaction until completion (monitored by TLC).
- Add acetic acid (2.2 equiv.) to the reaction mixture.
- Add water and ethyl acetate. Separate the aqueous layer and extract with ethyl acetate (3x).
- Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography to give the N-tosylpyrrolidine.

Proposed Mechanism for Iodide-Mediated [3+2] Cycloaddition:

*Mechanism of Iodide-Mediated [3+2] Cycloaddition*

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*Caption: Iodide-induced ring-opening, conjugate addition, and intramolecular cyclization cascade.*

## Conclusion

***N-Tosylaziridines** are undeniably valuable synthetic intermediates, offering access to a wide array of nitrogen-containing molecules through a diverse set of chemical transformations. The key reactions highlighted in this guide—their synthesis via alkene aziridination or from amino alcohols, their nucleophilic ring-opening, and their participation in [3+2] cycloadditions—demonstrate the breadth of their applicability. The provision of detailed experimental protocols and quantitative data herein serves as a practical resource for researchers aiming to leverage the unique reactivity of **N-tosylaziridines** in their synthetic endeavors, from fundamental methodology development to the complex challenges of drug discovery and development.*

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